5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are aromatic heterocyclic structures that contain a pyrazole ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines, including 5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine, typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a suitable nitrile or amidine under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods for this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes. For example, it may inhibit cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation. By binding to the active site of the enzyme, the compound can prevent substrate access and inhibit enzyme activity, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and chlorine atom contribute to its reactivity and potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C9H9ClN4 |
---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C9H9ClN4/c10-7-5-9(12-6-1-2-6)14-8(13-7)3-4-11-14/h3-6,12H,1-2H2 |
InChI Key |
HDGHKFGXIUXTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=NC3=CC=NN32)Cl |
Origin of Product |
United States |
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